molecular formula C18H15N5S B2396692 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105235-06-0

4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2396692
CAS No.: 1105235-06-0
M. Wt: 333.41
InChI Key: IXSPFHAGDBCKCQ-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyridazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by functionalization at specific positions.

  • Formation of the Pyrazolo[3,4-d]pyridazine Core

      Starting Materials: The synthesis begins with readily available starting materials such as hydrazine derivatives and pyridazine precursors.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions are employed to form the pyrazolo[3,4-d]pyridazine ring system.

  • Functionalization

      Methylation: Introduction of the methyl group at the 4-position can be achieved using methylating agents like methyl iodide in the presence of a base.

      Phenylation: The phenyl group at the 1-position is typically introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

      Thioether Formation: The pyridin-3-ylmethylthio group is introduced through a nucleophilic substitution reaction, where a pyridin-3-ylmethyl halide reacts with a thiol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
  • Substitution

    • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.

Biology

    Antimicrobial Agents: Due to its heterocyclic structure, it may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound’s unique structure allows for the exploration of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism by which 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thioether group allows for potential interactions with metal ions, which can be crucial in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Thioether-Containing Heterocycles: Other heterocyclic compounds with thioether groups.

Uniqueness

    Structural Features: The combination of a pyrazolo[3,4-d]pyridazine core with a pyridin-3-ylmethylthio group is unique, providing distinct chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals makes it versatile in different applications.

Properties

IUPAC Name

4-methyl-1-phenyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-16-11-20-23(15-7-3-2-4-8-15)17(16)18(22-21-13)24-12-14-6-5-9-19-10-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSPFHAGDBCKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC3=CN=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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